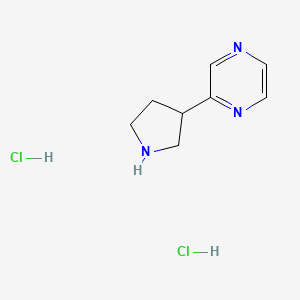
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule with a molecular weight of 231.17 g/mol. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Coordination Chemistry and Molecular Structures
- Iron(II) and Cobalt(II) Complexes : Research by Cook et al. (2013) explored homoleptic iron(II) and cobalt(II) complexes of various pyrazine-rich ligands, highlighting the synthesis and electrochemical properties of these complexes, which are relevant for understanding the coordination chemistry of pyrazine derivatives (Cook, Tuna, & Halcrow, 2013).
Material Science and Organic Electronics
- Regioselective Synthesis of DPP Derivatives : Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine (DPP) derivatives, investigating their optical and thermal properties for potential use in organic electronics, demonstrating the significance of pyrazine derivatives in the development of optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).
Antimicrobial and Pharmaceutical Applications
Antimicrobial Screening : A study by Shelke et al. (2009) on the synthesis of 1-(2-Hydroxyaryl)-3-(pyrrolidin-1-yl)propenones under ultrasound irradiation showed antimicrobial activity, indicating the potential pharmaceutical applications of pyrazine derivatives (Shelke, Pawar, Pawar, Gholap, & Gill, 2009).
Copper(II) and Silver(I) Complexes : Research by Andrejević et al. (2023) on copper(II) and silver(I) complexes with a pyrazine derivative highlighted the influence of these complexes on antimicrobial potential, suggesting applications in developing new antimicrobial agents (Andrejević, Aleksić, Kljun, Počkaj, et al., 2023).
Propriétés
IUPAC Name |
2-pyrrolidin-3-ylpyrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYAUKAUJCPCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CN=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

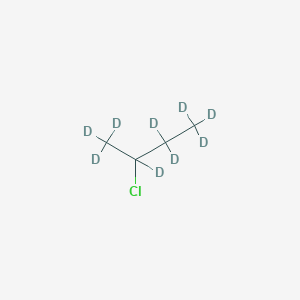
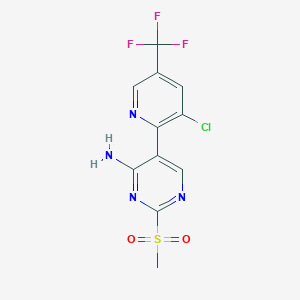
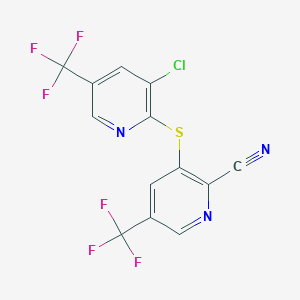

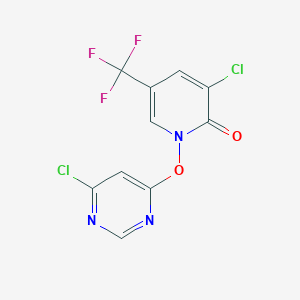

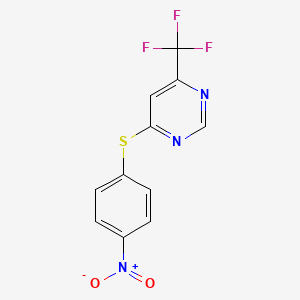
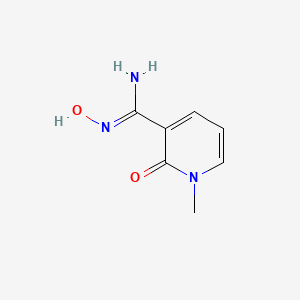
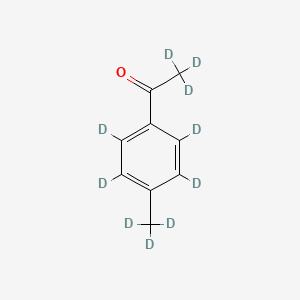
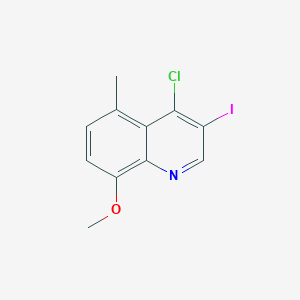
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)